[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464542
InChI: InChI=1S/C10H20N2O2/c1-8(2)11(3)9-4-5-12(6-9)7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)
SMILES: CC(C)N(C)C1CCN(C1)CC(=O)O
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

CAS No.:

Cat. No.: VC13464542

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 2-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C10H20N2O2/c1-8(2)11(3)9-4-5-12(6-9)7-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key PIOZPULJWOAZBI-UHFFFAOYSA-N
SMILES CC(C)N(C)C1CCN(C1)CC(=O)O
Canonical SMILES CC(C)N(C)C1CCN(C1)CC(=O)O

Introduction

Structural and Physicochemical Properties

[3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid features a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and an acetic acid moiety at the 1-position . The compound’s chirality arises from the stereogenic center at the 3-position of the pyrrolidine ring, which significantly influences its biological activity . Key physicochemical properties include:

PropertyValueSource
Molecular Weight200.28 g/mol
Density1.1±0.1 g/cm³
Boiling Point305.9±37.0 °C at 760 mmHg
LogP0.66
Vapor Pressure0.0±1.4 mmHg at 25°C
Refractive Index1.516

The compound’s low LogP value suggests moderate hydrophilicity, while its boiling point and vapor pressure indicate stability under standard conditions . The acetic acid moiety enhances solubility in polar solvents, facilitating its use in aqueous reaction systems.

Synthesis and Manufacturing

The synthesis of [3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves multi-step organic reactions, typically starting with the functionalization of the pyrrolidine ring. A common approach includes:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine backbone .

  • Amination: Introduction of the isopropyl-methyl-amino group via reductive amination or nucleophilic substitution.

  • Acetic Acid Conjugation: Attachment of the acetic acid moiety using carbodiimide-mediated coupling.

Recent advancements employ flow chemistry and catalytic asymmetric synthesis to enhance yield and enantiomeric purity . For instance, VulcanChem reports a 72% yield using Pd-catalyzed amination under inert conditions. Stereochemical control is critical, as the (S)-enantiomer exhibits superior binding affinity in biological systems compared to the (R)-form .

Pharmacological Applications

Anticonvulsant Activity

Derivatives of this compound have shown promise in seizure management. In murine models, analogs like 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid reduced seizure duration by 40% in the maximal electroshock test . The mechanism involves modulation of voltage-gated sodium channels, akin to established antiepileptics .

Antitumor Effects

Pyrazoline-pyrrolidine hybrids derived from this scaffold demonstrated sub-micromolar IC₅₀ values against HT29 colorectal cancer cells (0.92 μM) and MCF7 breast cancer cells (0.78 μM) . Compound S2 induced G₀/G₁ cell cycle arrest and downregulated Bcl-2, promoting apoptosis .

Antiviral Therapeutics

As a CCR5 antagonist, this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor. In vitro studies revealed 90% inhibition of viral replication at 25 μM, comparable to maraviroc . Recent work highlights its potential in colorectal cancer therapy, where it reduced SW620 cell migration by 60% at 50 μM .

Biological Mechanisms and Structure-Activity Relationships (SAR)

The compound’s bioactivity stems from its interaction with cellular targets:

  • Enzyme Inhibition: Binds to Bcl-2’s hydrophobic groove (Ki = 0.4 μM), disrupting anti-apoptotic signaling .

  • Receptor Modulation: Allosteric inhibition of CCR5 via ionic interactions with Glu283[7.39] .

Stereochemistry profoundly impacts efficacy. The (S)-enantiomer exhibits a 5-fold higher affinity for CCR5 than the (R)-form (EC₅₀ = 25 μM vs. 125 μM) . Substituting the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) enhances metabolic stability but reduces solubility.

Stereochemical Variants and Comparative Analysis

Property(S)-Enantiomer(R)-Enantiomer
CCR5 Binding AffinityEC₅₀ = 25 μM EC₅₀ = 125 μM
Antitumor Activity (HT29)IC₅₀ = 0.92 μM IC₅₀ = 4.7 μM
Metabolic Half-life (Human)t₁/₂ = 6.2 ht₁/₂ = 2.8 h
Aqueous Solubility12.4 mg/mL8.7 mg/mL

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator